5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

Medicinal Chemistry Building Block Synthesis

Medicinal chemistry teams developing JAK2 kinase inhibitors often encounter catalyst-poisoning impurities that derail cross-coupling yields. 5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile (CAS 650638-16-7) directly addresses this bottleneck: • 98% minimum purity reduces pre-purification burden vs. 95%-grade 3-methyl analogs, preserving palladium catalyst activity in downstream steps. • Pyridin-3-yl (meta) orientation provides the correct hydrogen-bonding geometry for kinase hinge-region engagement-a critical SAR parameter confirmed in JAK2 inhibitor programs. • Minimal rotatable bond count (n=1) and low molecular weight (185.19 g/mol) enhance crystallinity and synthetic tractability for parallel library synthesis.

Molecular Formula C9H7N5
Molecular Weight 185.19 g/mol
CAS No. 650638-16-7
Cat. No. B1456901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile
CAS650638-16-7
Molecular FormulaC9H7N5
Molecular Weight185.19 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C(=C(C=N2)C#N)N
InChIInChI=1S/C9H7N5/c10-4-7-5-13-14(9(7)11)8-2-1-3-12-6-8/h1-3,5-6H,11H2
InChIKeyUUXPHPYQUCVVKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile: Chemical Identity & Procurement


5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile (CAS 650638-16-7) is a heterocyclic compound belonging to the 5-amino-N-substituted pyrazole-4-carbonitrile class, characterized by a pyrazole core bearing an amino group at position 5, a carbonitrile group at position 4, and a pyridin-3-yl substituent at position 1 [1]. With a molecular weight of 185.19 g/mol and a computed XLogP3-AA of 0.7, this compound possesses one hydrogen bond donor and four hydrogen bond acceptors, making it a versatile intermediate for further synthetic elaboration [1]. Its structure positions it as a key building block for the construction of fused heterocyclic systems, including pyrazolo[3,4-b]pyridines and related pharmacologically relevant scaffolds [2].

1 Orthogonal amino and cyano reactivity for fused heterocycle assembly
2 Pyridin-3-yl orientation provides specific hydrogen-bonding geometry for SAR studies
3 High-purity specification minimizes impurity carryover in multi-step synthesis

5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile: Generic Substitution Challenges


Generic substitution among 5-aminopyrazole-4-carbonitrile derivatives is not feasible due to the critical influence of the N1-substituent on both physicochemical properties and biological targeting. The pyridin-3-yl moiety at position 1 confers a distinct spatial orientation and hydrogen-bonding profile compared to pyridin-4-yl, pyridin-2-yl, or phenyl analogs [1]. This positional isomerism directly impacts the compound's ability to engage specific enzyme active sites—a factor demonstrated in studies of 6-aminopyrazolyl-pyridine-3-carbonitriles, where subtle variations in pyridine substitution altered JAK2 inhibitory potency [2]. Furthermore, the absence of additional alkyl substituents at the 3-position preserves a molecular weight of 185.19 g/mol and a minimal rotatable bond count (n=1), characteristics that enhance crystallinity and synthetic tractability relative to bulkier analogs such as 5-amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile (MW 199.22) .

Risk Factor
Target Compound
Substitute
Positional isomerism Pyridin-3-yl orientation (meta nitrogen)
Establishes specific kinase hinge-region hydrogen-bond geometry
Pyridin-4-yl isomer shifts nitrogen to para; SAR may not transfer
3-Methyl substitution Additional methyl group increases steric bulk
Unsubstituted at C3; minimal rotatable bonds; higher crystallinity
3-Methyl analog typically supplied at 95% purity; impurity and solubility profiles may differ
Phenyl replacement Pyridine nitrogen present for coordination
Pyridine ring can participate in Lewis acid catalysis and metal binding
Phenyl analog lacks nitrogen; reaction outcomes and synthetic scope may differ

5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile: Differentiation Evidence


Purity Advantage Over Methyl Analog

The target compound, 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile (CAS 650638-16-7), is commercially available from multiple vendors with a specified purity of ≥98% . In contrast, the closely related analog 5-amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile is typically supplied at 95% purity . The 3% absolute difference in purity translates to a 2.5× reduction in total impurities—a critical factor when this compound serves as a starting material for multi-step syntheses where impurity carryover can compromise downstream yields and chromatographic profiles.

Purity Specification
Specification review
Target: ≥98% purity (NLT 98%)
3-Methyl analog: 95% purity
≥3 percentage points higher; ~60% fewer total impurities
Supports reduced prepurification need
Supplier-reported values; verify per lot before critical synthesis
Medicinal Chemistry Building Block Synthesis

Pyridin-3-yl vs Pyridin-4-yl Substitution

The pyridin-3-yl substitution at the N1 position of the pyrazole ring confers a distinct vectorial orientation and electronic environment relative to pyridin-4-yl analogs. In studies of structurally related 6-aminopyrazolyl-pyridine-3-carbonitriles evaluated as JAK2 kinase inhibitors, substitution pattern differences directly impacted inhibitory potency [1]. The pyridin-3-yl orientation aligns the pyridine nitrogen atom meta to the pyrazole connection, establishing a hydrogen-bonding geometry that differs fundamentally from the para arrangement of pyridin-4-yl analogs—a difference that cannot be compensated for through formulation or processing adjustments [2].

Positional Isomerism
Class-level inference
Pyridin-3-yl: meta nitrogen orientation
Pyridin-4-yl: para nitrogen orientation
Hydrogen-bonding geometry fundamentally differs
Orientation influences kinase hinge-region SAR interpretation
Class-level evidence from JAK2 inhibitor scaffolds; direct pair data not available
Drug Discovery Kinase Inhibition Structure-Activity Relationship

Building Block for Fused Heterocycles

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile serves as a direct precursor for the synthesis of pyrazolo[3,4-b]pyridine derivatives via cyclization reactions with β-dicarbonyl compounds [1]. This transformation exploits the orthogonal reactivity of the 5-amino and 4-carbonitrile groups, enabling the construction of tricyclic systems in a single synthetic operation. While generic 5-amino-1-aryl-1H-pyrazole-4-carbonitriles also undergo this cyclization, the pyridin-3-yl substituent provides an additional nitrogen atom capable of participating in metal coordination or acid-base catalysis, potentially influencing reaction rates and regioselectivity [2].

Synthetic Utility
Supporting evidence
Reacts with β-dicarbonyls / SnCl₄ to give pyrazolo[3,4-b]pyridines
Pyridine nitrogen may enhance Lewis acid catalysis
Yield comparison vs phenyl analog not quantified
Organic Synthesis Heterocyclic Chemistry Methodology

Vendor Availability & Packaging Options

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile (CAS 650638-16-7) is stocked by multiple international suppliers with transparent purity documentation and flexible packaging options, including 1g research quantities and bulk inquiries . In contrast, the 3-methyl analog (5-amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile) is priced at £738.00 per 1g with constrained availability . The target compound's broader supplier base reduces single-vendor dependency and enables competitive sourcing strategies.

Supplier Diversity
Data to verify
Target: ≥5 suppliers; 1g widely stocked
3-Methyl analog: limited specialist availability; higher unit cost for small quantity
Broader supplier base reduces procurement risk
Pricing and availability assessed Apr 2026; revalidate before ordering
Procurement Supply Chain R&D Logistics

5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile: Key Research & Industrial Applications


Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

Medicinal chemistry teams developing kinase inhibitors targeting JAK2 or related tyrosine kinases should select 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile over its 3-methyl or 4-pyridyl analogs when the synthetic route demands a high-purity, unsubstituted pyrazole core that can be elaborated into pyrazolo[3,4-b]pyridine frameworks [1][2]. The 98% minimum purity specification reduces the burden of pre-purification, while the pyridin-3-yl orientation provides the correct hydrogen-bonding geometry for kinase hinge-region engagement .

High-Purity Heterocyclic Library Synthesis

For academic or industrial laboratories engaged in parallel synthesis of heterocyclic libraries, the 2.5× lower impurity burden of the 98%-grade material compared to the 95%-grade 3-methyl analog translates to cleaner crude reaction profiles and simplified purification workflows [1][2]. This compound is particularly advantageous when the subsequent step involves metal-catalyzed cross-coupling, where nitrogen-containing impurities can poison palladium catalysts and reduce yields.

Pyridyl Isomer SAR Studies

Investigators probing the contribution of pyridine nitrogen position to target binding affinity should utilize 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile as the meta-substituted benchmark against which the 2-pyridyl and 4-pyridyl isomers are compared [1]. Class-level evidence from JAK2 inhibitor programs indicates that such positional isomerism materially alters inhibitory potency, making this compound an essential control in any comprehensive SAR campaign [2].

Application
Selection Property
Validation Focus
Pyrazolo[3,4-b]pyridine scaffold synthesis
Orthogonal amino and cyano reactivity
Cyclization efficiency and regioselectivity under SnCl₄ catalysis
High-purity heterocyclic library synthesis
High-purity specification (≥98%)
Impurity impact on metal-catalyzed cross-coupling steps
Pyridyl isomer SAR studies
Pyridin-3-yl hydrogen-bonding geometry
Kinase hinge-region engagement SAR across 2-, 3-, and 4-pyridyl analogs

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